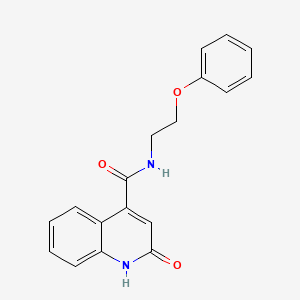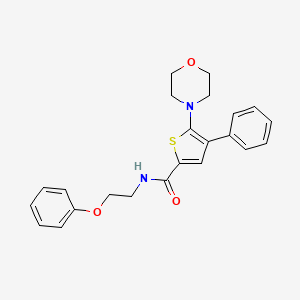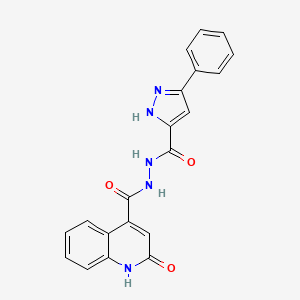
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide, also known as PPQ-102, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of quinoline-based compounds and has been shown to have various biological activities.
作用機序
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high degree of purity, which makes it suitable for use in biochemical and pharmacological assays. However, one limitation of 2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide is that it has not yet been extensively studied in humans, which limits its potential for use in clinical applications.
将来の方向性
There are several future directions for research on 2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the safety and efficacy of 2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide in humans.
合成法
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide can be synthesized using a multi-step process that involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with 2-chloro-1,4-dihydroquinoline-3-carboxylic acid. The resulting intermediate is then treated with hydrazine hydrate to form 2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide.
科学的研究の応用
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-18-10-14(13-8-4-5-9-15(13)21-18)19(27)24-25-20(28)17-11-16(22-23-17)12-6-2-1-3-7-12/h1-11H,(H,21,26)(H,22,23)(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLXTHVIVXJVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N'-(3-phenyl-1H-pyrazole-5-carbonyl)-1H-quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)
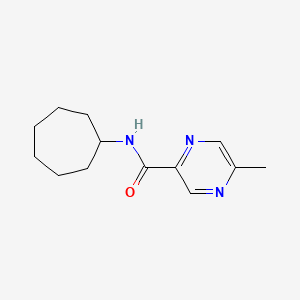
![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)


![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)
![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)

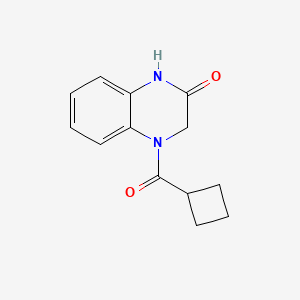
![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)
![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)
